molecular formula C10H12N8O3 B1598470 2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol CAS No. 737-76-8

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

Cat. No. B1598470
CAS RN: 737-76-8
M. Wt: 292.25 g/mol
InChI Key: SKWSYTVBPHWKHX-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a heterocyclic compound with a complex structure. It combines a purine base (6-aminopurine) with an oxolane ring that contains both an azide group and a hydroxymethyl group. The compound’s name reflects its constituents and their positions within the molecule.



Synthesis Analysis

The synthesis of this compound involves several steps, including purine modification, ring formation, and functional group introduction. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the azidomethyl group is introduced to enhance the compound’s reactivity.



Molecular Structure Analysis

The molecular formula of 2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is C₁₀H₁₂N₈O₄ . Let’s examine its structural features:



  • Purine Base : The 6-aminopurine moiety contributes to the compound’s aromaticity and hydrogen bonding capabilities.

  • Oxolane Ring : The five-membered oxolane ring provides rigidity and stability.

  • Azidomethyl Group : The azide functional group (–N₃) imparts reactivity and potential for click chemistry applications.

  • Hydroxymethyl Group : The hydroxymethyl group (–CH₂OH) adds hydrophilicity and serves as a potential site for further modifications.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various reactions, such as nucleophilic substitutions, cyclizations, and click reactions. Its azide group participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation and drug delivery applications.



Physical And Chemical Properties Analysis


  • Solubility : The compound exhibits moderate solubility in polar solvents due to its hydrophilic and hydrophobic regions.

  • Melting Point : The melting point lies within a specific range, influenced by the oxolane ring and purine base.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile before clinical applications.

  • Handling Precautions : Proper protective equipment and handling procedures are essential due to the azide group’s potential reactivity.


Future Directions


  • Biological Studies : Investigate the compound’s interactions with cellular components, including enzymes and receptors.

  • Drug Development : Explore its potential as an antiviral, anticancer, or enzyme inhibitor.

  • Click Chemistry Applications : Utilize its azide group for bioconjugation and drug delivery.


properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSYTVBPHWKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391758
Record name 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

CAS RN

737-76-8
Record name NSC98778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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